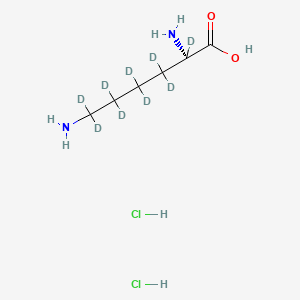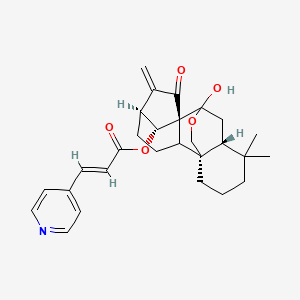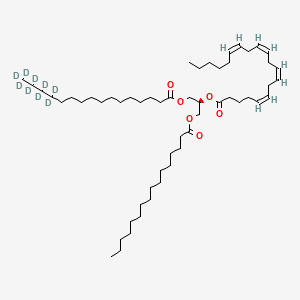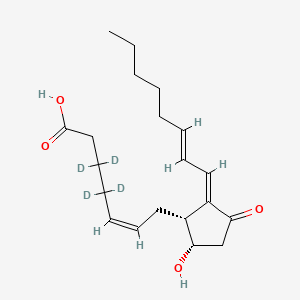
CXCR4 antagonist 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 antagonist 8 is a compound that blocks the CXCR4 receptor, preventing its activationThis interaction plays a significant role in various physiological processes, including cell migration, immune response, and cancer metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. For instance, one method involves the use of a macrocyclic ligand as a precursor, which undergoes cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
CXCR4 antagonist 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
CXCR4 antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the CXCR4 receptor and its interactions with other molecules.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, HIV, and inflammatory disorders.
Industry: Utilized in the development of new drugs and diagnostic tools
Mecanismo De Acción
CXCR4 antagonist 8 exerts its effects by blocking the CXCR4 receptor, preventing the binding of its ligand, CXCL12. This inhibition disrupts downstream signaling pathways involved in cell migration, immune response, and cancer metastasis. The compound’s mechanism of action involves the recruitment of β-arrestin, which enhances receptor internalization and targets it for lysosomal destruction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CXCR4 antagonist 8 include:
Plerixafor: A small-molecule CXCR4 antagonist used to mobilize hematopoietic stem cells.
Mavorixafor: An oral CXCR4 antagonist used for the treatment of WHIM syndrome.
BPRCX807: A potent CXCR4 antagonist investigated for its anticancer effects .
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the CXCL12/CXCR4 interaction. This makes it a valuable tool for studying the CXCR4 receptor and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C21H26N6 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]quinolin-8-amine |
InChI |
InChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3 |
Clave InChI |
LBCVTARDQMLTQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


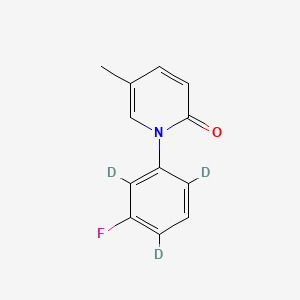
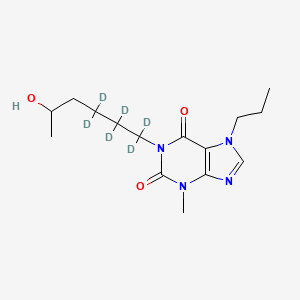
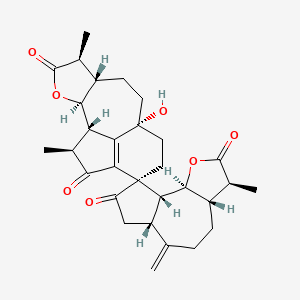
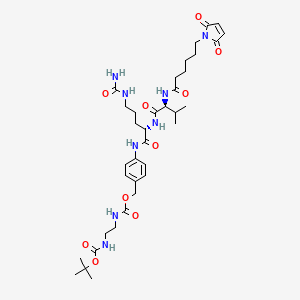
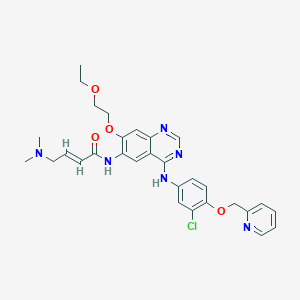
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
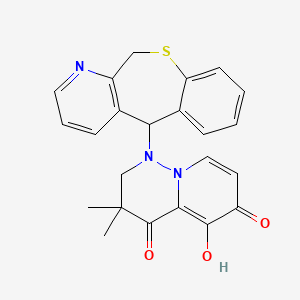
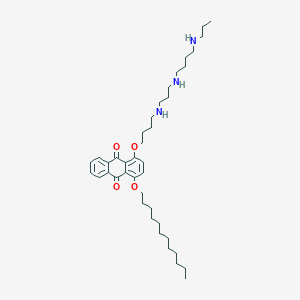
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
